
N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including those with specific substituents such as N-(2,3-dichlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, often involves the reaction of isocyanates with amino compounds under controlled conditions. For instance, a novel route to acyl ureas through the reaction of chlorophenyl-furoyl chloride with ammonium thiocyanate followed by arylamine under phase transfer catalysis has been described, demonstrating the versatility in synthesizing urea derivatives (Li et al., 2000).
Molecular Structure Analysis
The molecular structure of urea derivatives, including this compound, is characterized by the presence of urea linkage, which significantly influences its chemical behavior and physical properties. Crystal structure analyses, such as those conducted on related compounds, provide insight into the conformational behavior and structural stability critical for understanding the compound's reactivity and interactions (Saeed et al., 2021).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, reflecting their reactivity towards different reagents. For example, the chlorination of amino compounds using specific chlorinating agents demonstrates the reactivity of such compounds under mild conditions (Sathe et al., 2007). Additionally, the formation of salts via electron transfer/C-H activation processes further illustrates the complex reactivity of urea derivatives (Bortoluzzi et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related compounds have shown that intramolecular and intermolecular hydrogen bonding plays a significant role in stabilizing the molecular conformation and affecting the physical properties (Cai et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are key to its applications in chemical synthesis and potential industrial uses. The synthesis and reactivity of similar compounds provide a foundation for understanding the chemical behavior of urea derivatives in various chemical environments (Ghodsinia & Akhlaghinia, 2016).
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1,4-5,8H,2-3,6-7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXAHVNOJYEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



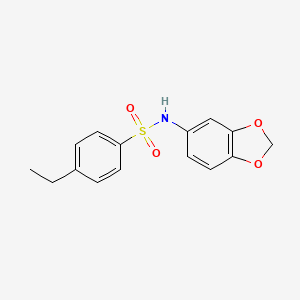
![N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422540.png)
![2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B4422543.png)
![N-(4-ethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422546.png)
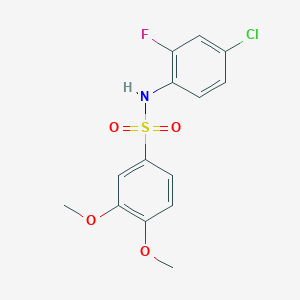
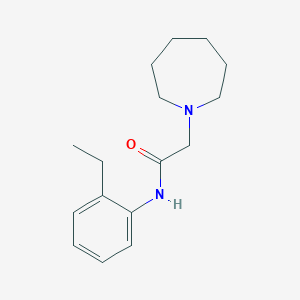
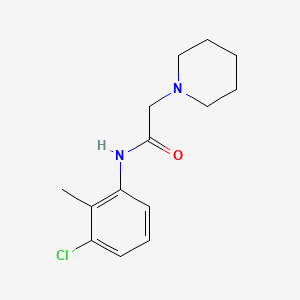
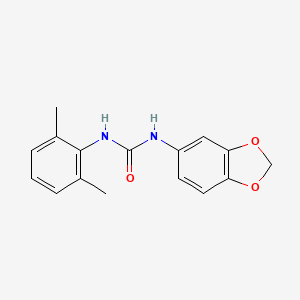


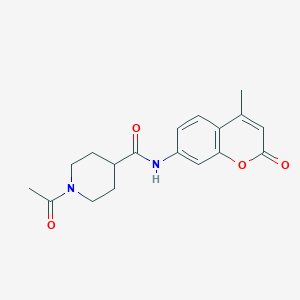
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)
![(2-isopropoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B4422600.png)